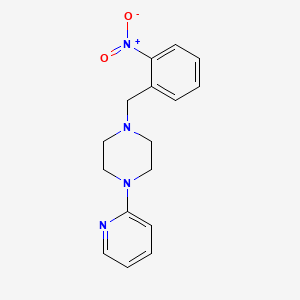
5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it a promising candidate for a wide range of applications.
Mecanismo De Acción
The mechanism of action of 5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol involves the inhibition of PTPs. This compound binds to the active site of PTPs and prevents their activity, leading to a downstream effect on cellular signaling pathways. This mechanism of action has been extensively studied and has been found to be highly specific for PTPs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol have been extensively studied. This compound has been found to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of several diseases, including cancer, diabetes, and autoimmune disorders. Additionally, this compound has been found to have potent antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol in lab experiments is its high specificity for PTPs. This compound has been found to be highly effective in inhibiting PTPs, making it a valuable tool for the study of cellular signaling pathways. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol. One of the primary directions is the development of new derivatives of this compound with improved specificity and potency for PTPs. Additionally, the potential applications of this compound in the treatment of diseases, including cancer, diabetes, and autoimmune disorders, warrant further investigation. Finally, the potential use of this compound as a tool for the study of cellular signaling pathways and the development of new therapies for disease should be explored further.
Métodos De Síntesis
The synthesis of 5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol involves the reaction of benzyl isothiocyanate with 2-isopropylthio-4,6-dihydroxypyrimidine in the presence of a base. The reaction yields 5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol as the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
5-benzyl-2-(isopropylthio)-4,6-pyrimidinediol has been extensively studied for its potential applications in scientific research. This compound has been found to possess several unique properties that make it a promising candidate for a wide range of applications. One of the primary applications of this compound is its use as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways, and their dysregulation has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders.
Propiedades
IUPAC Name |
5-benzyl-4-hydroxy-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9(2)19-14-15-12(17)11(13(18)16-14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBDLKPWASRUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dimethoxy-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5702215.png)
![2-hydrazino-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5702221.png)

![N-(5-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5702234.png)
![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)

![4-chloro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5702276.png)
![1-{[(4-methylphenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5702288.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5702308.png)
![N-benzyl-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5702317.png)
![N-cyclohexyl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5702322.png)